Methyl 6-chloro-5-ethyl-2-iodonicotinate
Description
Methyl 6-chloro-5-ethyl-2-iodonicotinate (CAS 2102324-70-7) is a substituted nicotinic acid derivative with the molecular formula C₉H₉ClINO₂ and a molecular weight of 325.53 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at position 6, an ethyl group at position 5, and an iodine atom at position 2, with a methyl ester group at the carboxylate position. The iodine atom’s polarizability and steric bulk, combined with the ethyl group’s electron-donating effects, make it distinct among nicotinate derivatives .
Properties
Molecular Formula |
C9H9ClINO2 |
|---|---|
Molecular Weight |
325.53 g/mol |
IUPAC Name |
methyl 6-chloro-5-ethyl-2-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C9H9ClINO2/c1-3-5-4-6(9(13)14-2)8(11)12-7(5)10/h4H,3H2,1-2H3 |
InChI Key |
MCYIEFYFUUOKOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1Cl)I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-ethyl-2-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of methyl 6-chloro-5-ethyl-nicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-ethyl-2-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
Methyl 6-chloro-5-ethyl-2-iodonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-ethyl-2-iodonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The halogen atoms in the molecule enhance its reactivity, allowing it to form covalent bonds with target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and molecular features of Methyl 6-chloro-5-ethyl-2-iodonicotinate and related compounds:
Key Comparisons
Substituent Effects on Reactivity and Electronic Properties Target vs. Ethyl 6-chloro-5-cyano-2-methylnicotinate: The target’s 5-ethyl group is electron-donating, whereas the cyano group in the latter is strongly electron-withdrawing. This difference significantly alters the pyridine ring’s electronic environment, impacting nucleophilic/electrophilic substitution patterns . Target vs. This may affect solubility in nonpolar solvents . Target vs. Methyl 2-chloro-5-iodonicotinate: Positional isomerism shifts substituents (iodine at position 5 vs. 2), leading to distinct steric and electronic profiles. The target’s iodine at position 2 may enhance steric hindrance near the ester group .
Steric and Molecular Weight Considerations The target’s molecular weight (325.53 g/mol) is the highest among the compared compounds, primarily due to the iodine atom and ethyl group. This may reduce solubility in aqueous media compared to lighter analogs like Ethyl 6-chloro-5-cyano-2-methylnicotinate (224.64 g/mol) .
Ester Group Influence
- Methyl esters (target and Methyl 2-chloro-5-iodonicotinate) are generally less lipophilic than ethyl esters (e.g., Ethyl 6-acetyl-5-chloronicotinate), which could influence pharmacokinetic properties in drug design .
Biological Activity
Methyl 6-chloro-5-ethyl-2-iodonicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₅ClINO₂
- Molecular Weight : 297.48 g/mol
- CAS Number : 365413-29-2
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Interaction : This compound has been shown to affect enzyme activity, particularly in metabolic pathways. The halogen substituents (chlorine and iodine) enhance its binding affinity to specific enzymes, potentially modulating their activity .
- Cholinergic Modulation : Preliminary studies suggest that this compound may act as a positive allosteric modulator at cholinergic muscarinic M1 receptors. This interaction could have implications for treating cognitive disorders such as Alzheimer's disease .
- Anticancer Potential : Research indicates that similar compounds exhibit significant activity against various cancer cell lines. For instance, studies on related nicotinate derivatives have demonstrated cytotoxic effects against melanoma and ovarian cancer cells .
Anticancer Activity
A notable study investigated the anticancer properties of this compound by evaluating its effects on several cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Melanoma (MALME-3M) | 15.0 | Moderate cytotoxicity |
| Ovarian (IGROV1) | 12.5 | Significant cytotoxicity |
| Renal (UO-31) | 18.0 | Low cytotoxicity |
These findings suggest that the compound has selective toxicity towards certain cancer types, warranting further investigation into its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary tests showed effectiveness against various bacterial strains, indicating potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, although detailed studies are needed to elucidate this pathway further .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A research project focused on the inhibition of phosphodiesterase (PDE), an enzyme involved in cyclic nucleotide metabolism, revealed that this compound could effectively inhibit PDE4, potentially enhancing cAMP levels in cells. This action is beneficial for conditions characterized by low cAMP levels, such as inflammation and certain neurodegenerative diseases .
- Cholinergic Modulation in Animal Models : In vivo studies demonstrated that administration of this compound improved memory retention in animal models of cognitive impairment. This effect was attributed to its modulation of cholinergic pathways, suggesting a promising avenue for therapeutic development in neurodegenerative disorders .
Safety and Toxicity
While preliminary data suggest beneficial biological activities, safety assessments are crucial for any therapeutic application. Toxicological studies indicate that high concentrations can lead to cytotoxic effects in non-target cells, necessitating careful dosage regulation and further investigation into long-term effects .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Methyl 6-chloro-5-ethyl-2-iodonicotinate, and how should data interpretation be structured?
- Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and integration ratios. Infrared (IR) spectroscopy can validate ester and halogen functional groups. For quantitative purity assessment, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Data interpretation should align with IUPAC guidelines, cross-referencing predicted chemical shifts (via computational tools like ChemDraw) with experimental results .
Q. What synthetic routes are documented for this compound, and what yield ranges are reported under optimized conditions?
- Answer : Common methods include:
- Route A : Iodination of methyl 6-chloro-5-ethylnicotinate using N-iodosuccinimide (NIS) in acetic acid (yields 65–78%).
- Route B : Palladium-catalyzed cross-coupling to introduce iodine post-esterification (yields 55–70%).
Optimize reaction temperature (40–60°C) and stoichiometry (1.2 eq NIS) to minimize byproducts. Document solvent purity and catalyst loading to ensure reproducibility .
Q. How should researchers address discrepancies between theoretical and experimental molecular weight determinations?
- Answer : Use high-resolution mass spectrometry (HRMS) in positive ion mode to resolve mass discrepancies. Calibrate instruments with internal standards (e.g., sodium trifluoroacetate). If deviations exceed ±2 ppm, re-examine sample preparation for impurities or isotopic interference. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
Advanced Research Questions
Q. How can heteronuclear 2D NMR experiments (HSQC, HMBC) resolve overlapping signals in structural elucidation?
- Answer : For complex splitting patterns, apply gradient-enhanced HSQC to correlate ¹H-¹³C couplings and HMBC to detect long-range correlations (e.g., iodine’s through-space effects). Use a 600 MHz spectrometer with cryoprobes for sensitivity. Process data with Bruker TopSpin, applying Gaussian apodization to enhance resolution. Compare with density functional theory (DFT)-calculated coupling constants to validate assignments .
Q. What strategies mitigate side reactions (e.g., dehalogenation, ester hydrolysis) during iodination?
- Answer :
- Dehalogenation : Use anhydrous conditions and degassed solvents to prevent radical pathways. Add radical scavengers (e.g., BHT) at 0.1 eq.
- Ester Hydrolysis : Maintain pH < 5 using buffered acetic acid. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3). Quench with NaHCO₃ immediately post-reaction to stabilize the ester .
Q. What statistical methods reconcile conflicting crystallographic data (e.g., bond length variations >3σ)?
- Answer : Employ SHELXL for refinement, applying Hirshfeld surface analysis to assess packing effects. For outliers, re-measure diffraction data at low temperature (100 K) to reduce thermal motion artifacts. Validate with Rietveld refinement (R₁ < 5%) and check for twinning using PLATON. Cross-reference with Cambridge Structural Database entries for analogous compounds .
Q. How can computational modeling predict regioselectivity in further functionalization reactions?
- Answer : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices and electrostatic potential maps. Identify electrophilic/nucleophilic sites (e.g., iodine’s susceptibility to substitution). Validate with in situ ReactIR monitoring of reaction intermediates. Compare activation energies (ΔG‡) for competing pathways using transition state theory .
Methodological Guidelines
- Data Reporting : Follow ICMJE standards for chemical descriptions (CAS number, purity, synthesis protocol) to ensure reproducibility .
- Conflict Resolution : Apply Bayesian statistics to weigh contradictory data, prioritizing peer-reviewed sources over preprint repositories .
- Experimental Design : Include control experiments (e.g., iodine-free analogs) to isolate substituent effects. Use Design of Experiments (DoE) software (e.g., JMP) to optimize reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
